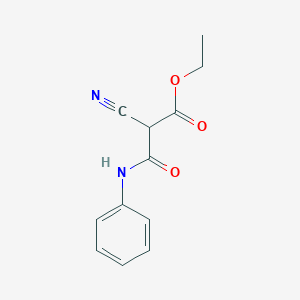

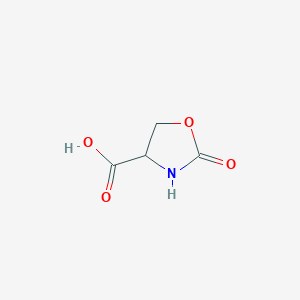

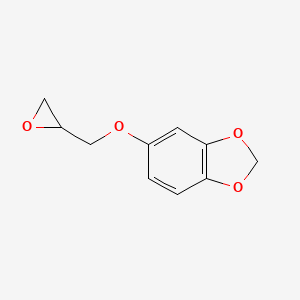

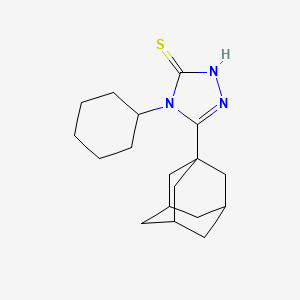

![molecular formula C7H3Cl2NOS B1317157 4,7-Dichlorobenzo[d]thiazol-2(3H)-one CAS No. 87553-89-7](/img/structure/B1317157.png)

4,7-Dichlorobenzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,7-Dichlorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H3Cl2NOS . It is used in research and has various applications in the field of chemistry .

Synthesis Analysis

The synthesis of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one involves the use of sulfuric acid and ammonium bromide at a temperature of 100°C for approximately 0.83 hours . The reaction mixture is then cooled to room temperature and poured onto ice water, forming a white precipitate .Molecular Structure Analysis

The molecular structure of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one consists of 12 heavy atoms, 9 of which are aromatic . The compound has no rotatable bonds and has one hydrogen bond acceptor and one hydrogen bond donor .Physical And Chemical Properties Analysis

4,7-Dichlorobenzo[d]thiazol-2(3H)-one has a molecular weight of 219.09 . It has a high gastrointestinal absorption and is BBB permeant . The compound is soluble, with a solubility of 0.0327 mg/ml .Aplicaciones Científicas De Investigación

4,7-Dichlorobenzo[d]thiazol-2(3H)-one: A Comprehensive Analysis of Scientific Research Applications:

Antimicrobial Activity

This compound has been utilized in the design and synthesis of novel series of substituted benzothiazoles with antimicrobial properties. The structural elucidation through NMR, IR, and Mass spectral data supports their potential mode of action against microbial threats .

Anticancer Properties

Derivatives of 4,7-Dichlorobenzo[d]thiazol-2(3H)-one have shown promise in anticancer activity. Specifically, benzothiazole bearing 1,2,3-triazole derivatives have been tested against various human cancer cell lines, indicating a potential application in cancer therapeutics .

Cell Migration Inhibition

The compound’s derivatives have been evaluated for their ability to impede cell migration. This is crucial in the study of metastasis and the development of anti-metastatic agents in cancer treatment .

Pro-apoptotic Effects

Research has demonstrated that certain derivatives can exhibit pro-apoptotic effects, which are essential for inducing programmed cell death in cancer cells, thereby providing a pathway for cancer treatment .

Cell Cycle Arrest

The ability to induce cell cycle arrest is another significant application. This can halt the proliferation of cancer cells, providing a strategic point of intervention in cancer therapy .

Safety and Hazards

Propiedades

IUPAC Name |

4,7-dichloro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NOS/c8-3-1-2-4(9)6-5(3)10-7(11)12-6/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKCTNSTIFWLTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)NC(=O)S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40530851 |

Source

|

| Record name | 4,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dichlorobenzo[d]thiazol-2(3H)-one | |

CAS RN |

87553-89-7 |

Source

|

| Record name | 4,7-Dichloro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40530851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

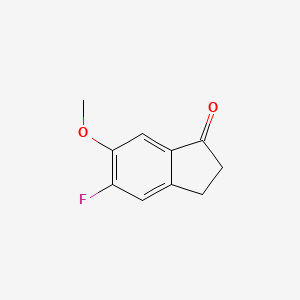

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)